In-Depth Technical Guide: Chemical Structure, Properties, and Pharmacological Potential of N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine
In-Depth Technical Guide: Chemical Structure, Properties, and Pharmacological Potential of N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine
Executive Summary
N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine (CAS: 1247103-41-8) is a conformationally restricted secondary amine characterized by a rigid norbornane (bicyclo[2.2.1]heptane) core linked to a flexible alkoxyalkyl chain[1]. In modern drug discovery, the norbornane scaffold is recognized as a "privileged structure" due to its ability to precisely orient pharmacophoric elements in three-dimensional space[2].
This technical whitepaper provides an in-depth analysis of the compound's structural chemistry, its theoretical pharmacological applications as an ion channel modulator, and a validated synthetic methodology for its preparation. It is designed for medicinal chemists and drug development professionals seeking to leverage bulky, lipophilic amine scaffolds in their lead optimization pipelines.
Structural Chemistry & Physicochemical Profiling
The architectural design of N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine merges a highly rigid, lipophilic cage with a flexible, polar-terminating side chain. This dichotomy is highly intentional in medicinal chemistry.
-
The Norbornane Core: The bicyclo[2.2.1]heptane ring is a bridged bicyclic system that locks the molecule into a specific conformation. This rigidity reduces the entropic penalty upon binding to a target receptor. The C2 position, where the amine is attached, introduces stereocenter complexity, typically resulting in endo or exo diastereomers relative to the methylene bridge (C7).
-
The 2-Ethoxyethyl Chain: N-alkylation with a 2-ethoxyethyl group serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which is critical for blood-brain barrier (BBB) penetration. Second, the ether oxygen acts as a hydrogen-bond acceptor, which can interact with water molecules in the receptor vestibule or specific amino acid residues, improving aqueous solubility compared to a purely aliphatic chain.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, which fall well within Lipinski's Rule of Five, making it an excellent candidate for central nervous system (CNS) drug development[1].
| Property | Value | Rationale / Implication |
| Chemical Name | N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine | Systematic IUPAC nomenclature. |
| CAS Registry Number | 1247103-41-8 | Unique chemical identifier[1]. |
| Molecular Formula | C11H21NO | Indicates a highly saturated, aliphatic nature. |
| Molecular Weight | 183.29 g/mol | Low MW (<500 Da) ensures high ligand efficiency. |
| SMILES String | CCOCCNC1C(C2)CCC2C1 | Topological representation[1]. |
| H-Bond Donors | 1 (Secondary Amine) | Favorable for avoiding excessive desolvation energy. |
| H-Bond Acceptors | 2 (Nitrogen, Ether Oxygen) | Enhances target binding and aqueous solubility. |
Pharmacological Relevance & Mechanistic Insights
While N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine is primarily utilized as a screening compound or building block[1], its structural class has a rich pharmacological history. Norbornane-derived amines, such as the classic drug mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine), are potent, non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors[3].
Mechanism of Action: Open-Channel Blockade
Compounds of this class typically act as open-channel blockers. The causality behind this mechanism relies on two distinct structural features interacting with the ion channel pore:
-
Cationic Anchoring: At physiological pH (~7.4), the secondary amine is protonated. This cationic center is electrophoretically drawn into the negatively charged lumen of the activated (open) ion channel, where it forms an ionic bond with acidic residues (e.g., Aspartate or Glutamate rings deep in the pore).
-
Steric Occlusion: Once anchored, the bulky, lipophilic norbornane cage acts as a "plug," physically occluding the passage of cations (Na+, K+, Ca2+) through the channel. The 2-ethoxyethyl chain likely projects outward into the wider vestibule of the channel, providing additional hydrophobic and hydrogen-bonding stabilization.
Caption: Pharmacophore model demonstrating the theoretical binding of the compound within an ion channel pore.
Synthetic Methodology & Experimental Protocols
The most efficient and scalable method to synthesize N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine is via the direct reductive amination of norcamphor (bicyclo[2.2.1]heptan-2-one) with 2-ethoxyethylamine.
Causality in Reagent Selection
We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3 / STAB-H) as the reducing agent rather than Sodium Cyanoborohydride (NaBH3CN). STAB-H is milder, less toxic, and exhibits exceptional chemoselectivity. In weakly acidic conditions, it selectively reduces the intermediate iminium ion much faster than the starting ketone[4].
Crucially, the stereochemical outcome of this reaction is highly predictable. Because the methylene bridge (C7) of norcamphor sterically shields the endo face, the hydride from STAB-H attacks almost exclusively from the less hindered exo face. This results in the exclusive formation of the endo amine diastereomer [4].
Step-by-Step Protocol
Reagents Required:
-
Norcamphor (1.0 eq, 10 mmol, 1.10 g)
-
2-Ethoxyethylamine (1.05 eq, 10.5 mmol, 0.94 g)
-
Sodium Triacetoxyborohydride (1.5 eq, 15 mmol, 3.18 g)
-
Glacial Acetic Acid (1.0 eq, 10 mmol, 0.60 g)
-
1,2-Dichloroethane (DCE) (30 mL)
Procedure:
-
Imine Formation: In an oven-dried, argon-flushed round-bottom flask, dissolve norcamphor and 2-ethoxyethylamine in 30 mL of anhydrous DCE. Add glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride portion-wise over 15 minutes to control the mild exotherm.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature under argon for 12–16 hours. Reaction progress should be monitored by TLC (staining with Ninhydrin).
-
Quenching & Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO3. Stir for 15 minutes until effervescence ceases. To ensure the amine is fully free-based, adjust the aqueous layer to pH 10 using 1N NaOH.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification: Purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 with 1% Et3N) to afford pure endo-N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine.
Caption: Synthetic workflow for the reductive amination of norcamphor.
Analytical Validation & Quality Control
To validate the structural integrity and stereochemical purity of the synthesized compound, the following analytical suite is required:
-
1H NMR (400 MHz, CDCl3): The defining feature will be the C2 proton. Because the amine is endo, the C2 proton will be exo. An exo proton on the norbornane ring typically appears further downfield and exhibits distinct coupling constants (e.g., a doublet of doublets due to coupling with the adjacent C3 protons) compared to an endo proton.
-
13C NMR (100 MHz, CDCl3): Expect exactly 11 distinct carbon signals. The C2 carbon attached to the nitrogen will appear around 60-65 ppm.
-
LC-MS (ESI+): The mass spectrum must show a dominant [M+H]+ peak at m/z 184.3, confirming the molecular weight of 183.29 g/mol .
References
-
National Center for Biotechnology Information. "Mecamylamine". PubChem Compound Summary for CID 4032. Available at: [Link]
-
National Center for Biotechnology Information. "(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine". PubChem Compound Summary for CID 10034608. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
